molecular formula C16H23N7O B7026036 N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide

N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide

Cat. No.: B7026036
M. Wt: 329.40 g/mol
InChI Key: SYESBNKKQZXKRE-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes an indazole ring, a triazole moiety, and a piperidine carboxamide group, suggests that it may have interesting chemical and biological properties.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O/c24-16(19-14-3-4-15-13(8-14)9-18-20-15)22-6-1-2-12(10-22)11-23-7-5-17-21-23/h5,7,9,12,14H,1-4,6,8,10-11H2,(H,18,20)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYESBNKKQZXKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2CCC3=C(C2)C=NN3)CN4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:

    Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Triazole Moiety: This step often involves a click chemistry reaction, such as the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    Attachment of the Piperidine Carboxamide Group: This can be done through amide bond formation reactions, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

For industrial-scale production, the synthesis would need to be optimized for cost, yield, and safety. This might involve:

    Optimization of Reaction Conditions: Using catalysts, solvents, and temperatures that maximize yield and minimize by-products.

    Scalability: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of efficiency.

    Purification: Developing efficient methods for purifying the final product, such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at different positions, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indazole or triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds like this may:

    Bind to Enzymes or Receptors: Modulating their activity.

    Interact with DNA or RNA: Affecting gene expression or protein synthesis.

    Disrupt Cellular Processes: Such as cell division or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds with similar indazole structures, such as indazole-3-carboxylic acid.

    Triazole Derivatives: Compounds with triazole rings, such as 1,2,3-triazole.

    Piperidine Carboxamides: Compounds with piperidine carboxamide groups, such as piperidine-1-carboxamide.

Uniqueness

N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(triazol-1-ylmethyl)piperidine-1-carboxamide is unique due to its combination of these three functional groups, which may confer distinct chemical and biological properties compared to other compounds.

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